2-Methylpropane-2-d
Overview
Description
It has the molecular formula C₄H₉D and a molecular weight of 59.1284 g/mol . This compound is a colorless gas at room temperature and is used in various scientific and industrial applications due to its unique properties.
Scientific Research Applications
2-Methylpropane-2-d is used in various scientific research applications, including:
Chemistry: As a solvent and a precursor in organic synthesis.
Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: In the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: As a refrigerant and a blowing agent in the production of foam plastics.
Safety and Hazards
Mechanism of Action
Target of Action
2-Methylpropane-2-d, also known as Isobutane-2-d, is a chemical compound with the formula (CH3)3CD
The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
A study on the degradation pathway of 2-methylpropene (a similar compound) in mycobacteriaceae family strains suggests that key genes involved are coding for a 4-component soluble diiron mono-oxygenase with epoxidase activity, an epoxide hydrolase, and a 2-hydroxyisobutyryl-coa mutase . These findings may provide a starting point for understanding the potential biochemical pathways affected by this compound.
Biochemical Analysis
Biochemical Properties
2-Methylpropane-2-d interacts with various enzymes and proteins in biochemical reactions. The degradation pathway of 2-methylpropene involves a monooxygenation generating 1,2-epoxy-2-methylpropane, followed by coenzyme-independent hydrolysis to form 2-methylpropane-1,2-diol . This suggests that this compound interacts with monooxygenase enzymes and possibly other proteins involved in these reactions .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its conversion into 1,2-epoxy-2-methylpropane by a monooxygenase enzyme . This is then hydrolyzed to form 2-methylpropane-1,2-diol . These reactions suggest that this compound may bind to the active site of the monooxygenase enzyme, leading to its activation and the subsequent biochemical reactions .
Metabolic Pathways
This compound is involved in a specific metabolic pathway that includes the formation of 1,2-epoxy-2-methylpropane and 2-methylpropane-1,2-diol . This pathway likely involves interactions with various enzymes, including monooxygenases, and possibly other cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropane-2-d can be synthesized through several methods. One common method involves the deuteration of isobutane using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic exchange of hydrogen atoms in isobutane with deuterium. This process is carried out in a sealed tube at elevated temperatures, often using a rhodium-based catalyst in a deuterated solvent like benzene-d6 .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropane-2-d undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogenation reactions where hydrogen atoms are replaced by halogens such as chlorine or bromine.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Elimination: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) under heat.
Major Products Formed:
Halogenation: 2-Chloro-2-methylpropane or 2-bromo-2-methylpropane.
Elimination: Isobutene (2-methylpropene).
Comparison with Similar Compounds
2-Methylpropane (Isobutane): The non-deuterated form of 2-Methylpropane-2-d.
2-Methylbutane (Isopentane): A similar branched alkane with one additional carbon atom.
2,2-Dimethylpropane (Neopentane): Another branched alkane with a different branching pattern.
Uniqueness: this compound is unique due to the presence of deuterium, which provides distinct physical and chemical properties compared to its non-deuterated counterpart. The deuterium substitution can lead to differences in boiling points, reaction rates, and isotopic effects, making it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
2-methyl-2-protiopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPMTNAJDCUHE-LCNXKSLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-68-1 | |
Record name | 2-Methylpropane-2-d | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13183-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The paper investigates the mechanism of free radical substitution reactions, specifically focusing on whether rearrangements occur within the radical intermediate. 2-Methylpropane-2-d, also known as tert-butyl-d, is strategically employed due to its unique structure. The presence of deuterium, a heavier isotope of hydrogen, at a specific position allows researchers to track its fate during the reaction. By analyzing the products formed, particularly the distribution of deuterium, the study aimed to determine if the tert-butyl radical undergoes rearrangement during photochlorination. []
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